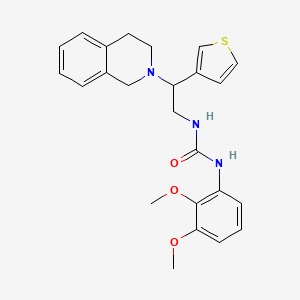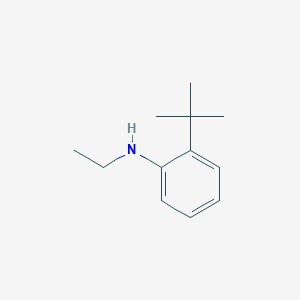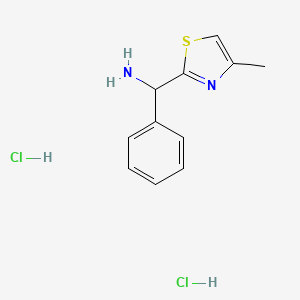
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that combines structural motifs of isoquinoline, thiophene, and phenylurea
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step reactions:
Preparation of the isoquinolinyl moiety: : Starting with a suitable isoquinoline precursor, the compound undergoes a reduction reaction to introduce the 3,4-dihydroisoquinoline ring.
Formation of the thiophenyl ethyl linkage: : This involves the coupling of the isoquinolinyl moiety with a thiophene derivative under conditions such as Pd-catalyzed cross-coupling reactions.
Introduction of the phenylurea group: : Finally, the coupling of the intermediate with 2,3-dimethoxyphenylisocyanate forms the desired urea linkage.
Industrial Production Methods:
In an industrial setting, the production process is scaled up using continuous flow reactors that ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) are employed for cross-coupling steps, and purification typically involves recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones in the thiophene ring.
Reduction: : Reduction with reagents like lithium aluminium hydride can target the urea group.
Substitution: : Nucleophilic substitution reactions can occur on the phenyl ring, often facilitated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide in the presence of acetic acid.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of other complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology:
Explored for its potential as a pharmacophore in drug design, especially for neurological and anti-cancer drugs.
Medicine:
Investigated for its inhibitory activity against specific enzymes related to diseases.
Possesses potential anti-inflammatory and analgesic properties.
Industry:
Utilized in the development of novel materials with unique electronic properties.
Applied in the synthesis of specialty polymers.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function. The compound's structural motifs allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, facilitating its biological activity.
Comparison with Similar Compounds
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(fur-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea
If there's any specific aspect you want to dive deeper into, just let me know.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-22-9-5-8-20(23(22)30-2)26-24(28)25-14-21(19-11-13-31-16-19)27-12-10-17-6-3-4-7-18(17)15-27/h3-9,11,13,16,21H,10,12,14-15H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPQVBVOSKRNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2859003.png)



![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)
![5-Oxaspiro[2.4]heptane-4,6-dione](/img/structure/B2859013.png)



![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)

![2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B2859023.png)
